Benzenecarbothioamide, N-(4-methylphenyl)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
5373-55-7 |
|---|---|
Molecular Formula |
C14H13NS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-(4-methylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H13NS/c1-11-7-9-13(10-8-11)15-14(16)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) |
InChI Key |
RVDURXDDOJZAQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
The Significance of Thioamide Scaffolds in Advanced Chemical Research
The thioamide group, a sulfur analogue of the ubiquitous amide bond, has garnered significant attention in drug discovery and medicinal chemistry. rsc.orgresearchgate.net This interest stems from its distinct physicochemical properties when compared to its oxygen-containing counterpart. Thioamides are fascinating isosteres of amides, meaning they have a similar shape and volume but different electronic properties. rsc.org This substitution of a sulfur atom for an oxygen atom leads to several key differences that chemists can exploit.
For instance, the carbon-sulfur double bond in a thioamide is longer than the carbon-oxygen double bond in an amide due to the larger atomic radius of sulfur. rsc.org Furthermore, thioamides act as stronger hydrogen bond donors but weaker hydrogen bond acceptors than their corresponding amides. rsc.org These subtle yet significant alterations can profoundly impact how a molecule interacts with biological targets.
In the realm of peptide and small molecule therapeutics, the incorporation of a thioamide moiety can enhance both thermal and proteolytic stability, making the resulting molecules more robust in biological systems. niscpr.res.in The substitution of an amide with a thioamide has also been shown to improve the permeability and bioavailability of certain cyclic peptides. niscpr.res.in
A particularly innovative application of thioamides is their use as hydrogen sulfide (B99878) (H₂S) donors. niscpr.res.in H₂S is an endogenous gasotransmitter with known anti-inflammatory, antioxidant, and cytoprotective effects. niscpr.res.in Certain arylthioamides can be designed to release H₂S slowly and in a controlled manner, which is a highly desirable feature for therapeutic agents. rsc.org This property is being leveraged to develop novel treatments for cardiovascular diseases and other conditions. rsc.orgniscpr.res.in The versatility of the thioamide scaffold also extends to its use as a building block in heterocyclic chemistry and as ligands for metal complexes, which have applications in catalysis and materials science. rsc.orgnih.gov
Table 1: Comparative Properties of Amides vs. Thioamides
| Property | Amides (-C(O)N-) | Thioamides (-C(S)N-) | Reference |
| C=X Bond Length | Shorter | Longer | rsc.org |
| H-Bond Donor Strength | Weaker | Stronger | rsc.org |
| H-Bond Acceptor Strength | Stronger | Weaker | rsc.org |
| Proteolytic Stability | Lower | Higher | niscpr.res.in |
The Academic Research Landscape and Foundational Studies of N 4 Methylphenyl Benzenecarbothioamide
Classical and Conventional Synthetic Routes
Traditional methods for thioamide synthesis have been the bedrock of organic chemistry for many years, providing reliable pathways to these valuable compounds.
The direct conversion of an amide's carbonyl group to a thiocarbonyl is a primary strategy for synthesizing thioamides. This transformation is most effectively achieved using thionating reagents. Among these, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a mild and convenient option, often yielding clean reactions and good product yields. organic-chemistry.org The reaction mechanism involves a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond driving the reaction forward. organic-chemistry.org
Other phosphorus-based reagents, such as phosphorus pentasulfide (P₄S₁₀), are also employed. chemrxiv.org While effective, reactions with P₄S₁₀ typically require higher temperatures and a larger excess of the reagent compared to Lawesson's reagent. organic-chemistry.org To improve the practicality of using P₄S₁₀, it can be supported on alumina (B75360) (Al₂O₃), which simplifies the workup procedure by scavenging phosphorus-containing byproducts. researchgate.net Davy reagents, which are related to Lawesson's reagent, are also effective for the thionation of amides. ukm.my
A specific procedure for the synthesis of N-(p-methylphenyl)benzothioamide using Lawesson's reagent has been reported. In a typical setup, N-(p-methylphenyl)benzamide is reacted with Lawesson's reagent in a solvent like toluene (B28343) under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, a specific workup procedure involving ethylene (B1197577) glycol can be employed to facilitate the removal of byproducts, avoiding the need for column chromatography. beilstein-journals.org
Table 1: Comparison of Classical Thionating Reagents This table is generated based on available data and general observations in the cited literature.
| Thionating Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Lawesson's Reagent | Reflux in toluene or THF beilstein-journals.orgresearchgate.net | Mild, good yields, commercially available organic-chemistry.org | Byproducts can be difficult to remove without specific workup procedures beilstein-journals.org |
| Phosphorus Pentasulfide (P₄S₁₀) | Higher temperatures, often in pyridine (B92270) or xylene mdpi.com | Readily available, powerful thionating agent | Harsh conditions, often requires excess reagent, can lead to side reactions organic-chemistry.org |
| P₄S₁₀/Al₂O₃ | Reflux in anhydrous dioxane researchgate.net | Simplified workup, inexpensive reagents researchgate.net | Still requires heating |
| Davy Reagents | Varies with substrate | Effective for a range of amides ukm.my | Less common than Lawesson's reagent |
The most direct classical route to N-(4-methylphenyl)benzenecarbothioamide is from its corresponding carboxamide, N-(4-methylphenyl)benzamide. This precursor is readily synthesized through standard amidation reactions, such as the reaction of benzoyl chloride with p-toluidine.
The subsequent thionation of N-(4-methylphenyl)benzamide is a well-established procedure. A detailed, large-scale synthesis involves heating a mixture of the amide and Lawesson's reagent in toluene. beilstein-journals.org After the reaction is complete, the mixture is cooled and treated with ethylene glycol and a small amount of water at an elevated temperature to decompose the phosphorus-containing byproducts. beilstein-journals.org This process simplifies the purification, often allowing for the isolation of the desired thioamide without the need for chromatographic techniques. beilstein-journals.org
An alternative classical approach to N-aryl thioamides involves the use of isothiocyanates. The Friedel-Crafts reaction of an aromatic compound with an isothiocyanate can yield the corresponding thioamide. mdpi.com For the synthesis of N-(4-methylphenyl)benzenecarbothioamide, this would involve the reaction of benzene with p-tolyl isothiocyanate in the presence of a Lewis acid catalyst, such as aluminum chloride. chemguide.co.uk
This method is a variation of the Gattermann reaction. researchgate.net Trifluoromethanesulfonic acid (triflic acid) has been shown to be an effective promoter for this type of reaction, offering a more modern alternative to traditional Lewis acids. mdpi.com
Green Chemistry Approaches in Thioamide Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign and efficient synthetic methods. Green chemistry principles, such as the use of alternative energy sources, have been successfully applied to the synthesis of thioamides.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.gov The synthesis of thioamides is no exception. Microwave-assisted synthesis can be applied to the thionation of amides using reagents like Lawesson's reagent. nih.gov In some cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net
Comparative studies have demonstrated the significant advantages of microwave-assisted synthesis over conventional heating methods. For the synthesis of thiourea (B124793) derivatives from isothiocyanates, microwave irradiation reduced the reaction time from 6 hours to just 5 minutes, with a concurrent increase in product yield. ukm.my Similarly, in the thionation of diamides with Lawesson's reagent, microwave heating drastically shortened the reaction time from days to minutes. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Thioamide Synthesis This table is based on data from comparative studies on thioamide and thiourea synthesis.
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating (Reflux) | 6 hours | 31-82% | ukm.my |
| Microwave Irradiation | 5 minutes | 82-89% | ukm.my |
| Conventional Heating | Days | Slightly lower than MW | nih.gov |
| Microwave Irradiation | Minutes | Slightly higher than conventional | nih.gov |
Ultrasonic irradiation is another green chemistry technique that utilizes the energy of acoustic cavitation to accelerate chemical reactions. chemguide.co.uk This method has been successfully employed for the synthesis of thioamides and other heterocyclic compounds, often resulting in shorter reaction times, higher yields, and milder reaction conditions. utu.ac.in
A comparative study on the synthesis of aryl thioamides from carboxylic acids and thiourea using ammonium ceric nitrate (B79036) as a catalyst demonstrated the superiority of the ultrasonic method. utu.ac.in Reactions carried out under sonication were completed in 70-90 minutes with yields of 83-89%, whereas the silent reactions required 3-4 hours and gave lower yields of 67-79%. utu.ac.in The use of ultrasound can enhance mass transfer and provide the activation energy needed for the reaction, making it a more efficient process. chemguide.co.uk
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce pollution and enhance safety and efficiency. nih.govresearchgate.net These reactions are often more selective and can result in higher yields. nih.gov For the synthesis of aryl thioamides, solvent-free approaches have been successfully implemented.
One notable method involves the reaction of primary or secondary amines with elemental sulfur under microwave irradiation. For instance, variously substituted benzylamines can be converted to aromatic thioamides in moderate to good yields with significantly shorter reaction times compared to traditional methods. nih.gov Another strategy is the one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides, which proceeds through a thioamide intermediate formed under solvent-free conditions by heating with Lawesson's reagent. nih.govresearchgate.net This approach highlights the viability of forming the thioamide core without a solvent, which is a crucial step for the synthesis of compounds like N-(4-methylphenyl)benzenecarbothioamide. nih.gov Furthermore, specific catalyst- and solvent-free methods for producing aryl thioamides have been reported, underscoring the trend towards more practical and sustainable chemical synthesis. researchgate.net
| Parameter | Traditional Solvent-Based Methods | Solvent-Free Methods |
|---|---|---|
| Environmental Impact | Higher (solvent waste, potential toxicity) | Lower (minimal to no solvent waste). nih.gov |
| Efficiency | Can be less efficient due to side reactions and purification steps | Often more efficient, higher yielding, and more selective. nih.gov |
| Safety | Risks associated with flammable, toxic, and volatile solvents | Enhanced laboratory safety by minimizing solvent exposure. nih.gov |
| Reaction Time | Can be lengthy | Often significantly shorter, especially with microwave assistance. nih.gov |
| Cost-Effectiveness | Higher costs due to solvent purchase and disposal | More cost-effective. nih.gov |
Catalytic Methodologies for Sustainable Synthetic Processes
Catalytic methods are central to developing sustainable synthetic routes for thioamides, offering pathways that are often more efficient and atom-economical. A variety of catalytic systems have been explored, ranging from metal-free approaches to the use of novel, green catalysts.
A highly efficient and green protocol for thioamide synthesis utilizes a deep eutectic solvent (DES), specifically a choline (B1196258) chloride-urea mixture. rsc.orgrsc.org This DES acts as both the reaction medium and a non-toxic, biodegradable catalyst, facilitating the three-component condensation of aldehydes, amines, and elemental sulfur. rsc.orgrsc.org This method is notable for its mild reaction temperatures, easy recovery and reusability of the DES, and its applicability to a wide range of substrates, including the synthesis of N,N-disubstituted thioamides from ketones. rsc.org
Metal-free and catalyst-free conditions have also been successfully applied. For example, pyrazole-tethered thioamides can be generated through a one-pot, three-component reaction of pyrazole (B372694) carbaldehydes, secondary amines, and elemental sulfur without any metal or external catalyst. beilstein-journals.org Similarly, aryl thioamides can be synthesized from aryl aldehydes using thiourea as a sulfur source in the presence of potassium persulfate, also under transition-metal-free conditions. nih.gov These methods avoid the cost and toxicity associated with many traditional metal catalysts. rsc.org
The Kindler reaction, a classic method for thioamide synthesis, has been adapted for sustainability. A microwave-enhanced version using 1-methyl-2-pyrrolidone (NMP) as the solvent allows for rapid, three-component condensations of aldehydes, amines, and sulfur to produce thioamides in good yields. organic-chemistry.org Another approach involves the decarboxylative thioamidation of arylacetic or cinnamic acids with amines and elemental sulfur, which also proceeds without a transition metal catalyst or external oxidant. organic-chemistry.orgorganic-chemistry.org
| Methodology | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Deep Eutectic Solvent (DES) Synthesis | Choline chloride-urea | Green solvent, reusable catalyst, lower temperature, biodegradable. | rsc.orgrsc.org |
| Metal-Free Synthesis | None (direct reaction) | Avoids metal catalysts, broad substrate scope, operationally simple. | beilstein-journals.org |
| Thiourea as Sulfur Source | Potassium persulfate (promoter) | Transition-metal-free, uses readily available reagents. | nih.gov |
| Microwave-Enhanced Kindler Reaction | Microwave heating, NMP solvent | Rapid reaction times, simple workup. | organic-chemistry.org |
| Decarboxylative Thioamidation | None (heat) | Transition-metal-free, oxidant-free. | organic-chemistry.orgorganic-chemistry.org |
Derivatization Strategies of the Thioamide Moiety
The thioamide functional group is a versatile synthon in organic chemistry, serving as a precursor for a wide array of other functionalities. nih.govnih.gov Its reactivity, which differs significantly from that of the corresponding amide, allows for selective transformations at the sulfur, carbon, and nitrogen atoms.
S-Difluoromethylation Reactions of Thioamides
The introduction of a difluoromethyl group (CHF₂) can significantly alter the properties of a molecule. A mild and rapid method to convert thioamides into α,α-difluoromethylene amines involves a desulfurization-fluorination reaction using silver fluoride (B91410) (AgF). acs.org This transformation is efficient and demonstrates remarkable tolerance for various functional groups. acs.org For example, N-sulfonylthioamides are readily converted to their corresponding difluoromethylene sulfonamides. The reaction works well with thiobenzamides bearing both electron-donating and electron-withdrawing groups, as well as heteroaryl groups like pyridine and thiophene, affording the desired products in good to excellent yields. acs.org Mechanistic studies, including deuterium-labeling experiments, suggest that the reaction proceeds through a difluorocarbene intermediate. acs.orgresearchgate.net
This method provides an alternative to the direct difluoromethylation of N-H bonds, which is typically only effective for creating terminal difluoromethyl groups. acs.org The desulfurization-fluorination of thioamides allows for the construction of internal N-difluoromethylene functionalities, broadening the scope of accessible organofluorine compounds. acs.org
Nucleophilic Functionalization Studies at the Nitrogen Atom
The nitrogen atom of the thioamide group can be a site for nucleophilic functionalization, most notably through transamidation reactions. A general method for the direct transamidation of thioamides involves a highly chemoselective N–C(S) transacylation. nih.gov This process relies on the site-selective activation of the thioamide nitrogen with a tert-butoxycarbonyl (Boc) group. This activation destabilizes the thioamide's ground state, weakening the C(S)-N bond and facilitating nucleophilic attack by an amine at the thiocarbonyl carbon. nih.govrsc.org
This strategy is effective for both primary and secondary thioamides and proceeds under mild, ambient conditions with a broad range of nucleophilic amines, including non-nucleophilic anilines. nih.gov The method exhibits excellent functional group tolerance, allowing for the late-stage functionalization of complex molecules. nih.gov The key to this transformation is the selective cleavage of the N-C(S) bond, which allows for the exchange of the amine portion of the thioamide, thereby creating a new thioamide derivative. nih.govrsc.org
Investigations into Other Strategic Functional Group Transformations
The thioamide moiety is a valuable precursor for synthesizing various heterocyclic compounds and other functional groups.
Synthesis of Thiazoles: Thioamides are key building blocks for thiazole (B1198619) rings. They can undergo cyclocondensation reactions with various electrophilic partners. For instance, the reaction of thioacetamide (B46855) with N-substituted maleimides can lead to the formation of thiazole derivatives through a process involving Michael addition of the sulfur atom followed by intramolecular cyclization of the nitrogen atom. nih.gov Another modern approach involves the reaction of thioamides with alkynyl(aryl)iodonium reagents to yield substituted thiazoles. acs.org
Synthesis of 1,2,4-Thiadiazoles: Thioamides can be converted into 1,2,4-thiadiazoles through oxidative dimerization. A green, one-pot, two-step synthesis starts with a primary amide, which is first converted to the corresponding thioamide using Lawesson's reagent under solvent-free conditions. The intermediate thioamide is then oxidized, for example with tert-butyl hydroperoxide (TBHP), to yield the 3,5-disubstituted-1,2,4-thiadiazole. nih.govresearchgate.net
Conversion to Amides: The thioamide group can be reverted to an amide through desulfurization reactions. This transformation is typically achieved under oxidative or acid-base conditions, or in the presence of mercury or silver salts. wikipedia.org This conversion allows for the use of the thioamide as a protecting or directing group that can be removed at a later synthetic stage.
Synthesis of Pyrazole-Conjugated Amides: In some synthetic strategies, the same starting materials used for thioamide synthesis can be diverted to produce amides. For example, pyrazole carbaldehydes can be reacted with 2-aminopyridines using hydrogen peroxide as an oxidant to form pyrazole-linked amide conjugates, demonstrating the versatility of the starting materials in accessing different functional groups. beilstein-journals.org
These transformations highlight the synthetic utility of the thioamide group in N-(4-methylphenyl)benzenecarbothioamide and its analogues, enabling access to a diverse range of chemical structures.
Iii. Spectroscopic and Crystallographic Characterization of N 4 Methylphenyl Benzenecarbothioamide and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the identity and electronic properties of newly synthesized compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer a unique window into the molecular structure.
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: In the proton NMR spectrum of N-(4-methylphenyl)benzenecarbothioamide, recorded in deuterated chloroform (B151607) (CDCl₃), a characteristic downfield singlet appears around 8.98 ppm, which is attributed to the thioamide N-H proton. researchgate.net The aromatic protons of the benzoyl group typically appear as a multiplet, with the ortho-protons shifted downfield (around 7.88 ppm) compared to the meta- and para-protons. researchgate.net The protons on the N-linked p-tolyl group show a distinct AA'BB' splitting pattern characteristic of para-substitution. researchgate.net A sharp singlet for the methyl (CH₃) group protons is observed in the upfield region, typically around 2.3-2.4 ppm.
¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. The most notable resonance is the thiocarbonyl (C=S) carbon, which is significantly deshielded and appears far downfield, often at approximately 197.6 ppm. researchgate.net The carbon atoms of the two aromatic rings resonate in the typical range of 120-142 ppm. The quaternary carbons and the methyl carbon can be assigned based on their chemical shifts and signal intensities. researchgate.net
Table 1: Representative NMR Data for N-(4-methylphenyl)benzenecarbothioamide
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Attribution |
|---|---|---|---|
| ¹H | CDCl₃ | ~8.98 (s, 1H) | N-H (thioamide) |
| ¹H | CDCl₃ | ~7.88 (d, 2H) | ortho-H (benzoyl) |
| ¹H | CDCl₃ | ~7.66 (d, 2H) | ortho-H (tolyl) |
| ¹H | CDCl₃ | ~7.2-7.5 (m) | Other aromatic H |
| ¹H | CDCl₃ | ~2.3-2.4 (s, 3H) | -CH₃ |
| ¹³C | CDCl₃ | ~197.6 | C=S (thiocarbonyl) |
| ¹³C | CDCl₃ | ~142.0 | Quaternary C (benzoyl) |
| ¹³C | CDCl₃ | ~136.6 | Quaternary C (tolyl) |
| ¹³C | CDCl₃ | ~21.2 | -CH₃ |
Data is representative and compiled from typical values found in the literature. researchgate.net The exact chemical shifts can vary slightly based on experimental conditions.
IR spectroscopy is used to identify the functional groups present in a molecule. In N-(4-methylphenyl)benzenecarbothioamide, the key vibrational bands are associated with the thioamide group. The N-H stretching vibration appears as a sharp band in the region of 3400-3100 cm⁻¹. The C=S stretching vibration, a key marker for the thioamide group, is typically observed in the 1250-1020 cm⁻¹ region, although its intensity can vary. Other important bands include the C-N stretching and N-H bending vibrations, which contribute to the so-called "thioamide bands." Aromatic C-H stretching is observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range.
For comparison, the oxygen analogue, N-(4-methylphenyl)benzamide, shows a strong carbonyl (C=O) stretching band (Amide I band) at a much higher frequency, typically around 1640 cm⁻¹, and an N-H bending vibration (Amide II band) near 1530 cm⁻¹. The absence of a strong band in this C=O region and the presence of thioamide-specific bands are clear indicators of the thioamide structure.
Table 2: Characteristic IR Absorption Bands for Thioamides and Amides
| Vibrational Mode | Thioamide (N-R-C(=S)-R') | Amide (N-R-C(=O)-R') |
|---|---|---|
| N-H Stretch | 3400 - 3100 cm⁻¹ | 3400 - 3100 cm⁻¹ |
| C=O Stretch (Amide I) | Absent | 1680 - 1630 cm⁻¹ (Strong) |
| N-H Bend (Amide II) | ~1570 - 1515 cm⁻¹ | ~1570 - 1515 cm⁻¹ |
| C=S Stretch | 1250 - 1020 cm⁻¹ | Absent |
Frequency ranges are approximate and can be influenced by the molecular environment and physical state.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing chromophores like aromatic rings and the thiocarbonyl group exhibit characteristic absorption bands. N-(4-methylphenyl)benzenecarbothioamide is expected to show two main absorption bands: a high-energy band corresponding to the π → π* transitions of the aromatic rings and the conjugated thioamide system, and a lower-energy band attributed to the n → π* transition of the thiocarbonyl group. The π → π* transitions are typically intense and found in the 250-350 nm range, while the n → π* transition is less intense and appears at a longer wavelength, often in the visible region, which can impart a yellowish color to the compound.
In derivatives such as the corresponding sulfonamide, 4-methyl-N-(4-methylphenyl)benzenesulfonamide, the electronic transitions are primarily associated with the aromatic rings, as the sulfonyl group (SO₂) does not possess the same type of π-system as a thiocarbonyl.
Single-Crystal X-ray Diffraction Analysis
While spectroscopic data confirms the chemical structure, single-crystal X-ray diffraction provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for N-(4-methylphenyl)benzenecarbothioamide is not readily found in published literature, a detailed analysis of its direct oxygen analogue, N-(4-methylphenyl)benzamide , provides significant insight into the expected geometry. researchgate.net
For N-(4-methylphenyl)benzamide, the crystal structure reveals that the molecule is not planar. researchgate.net The central amide group (-CONH-) acts as a hinge between the two aromatic rings. The benzene (B151609) ring and the p-methylphenyl ring are twisted relative to each other, with a significant dihedral angle of 63.41°. researchgate.net Furthermore, the amide plane itself is twisted with respect to the benzene ring by about 20.5°. researchgate.net This twisted conformation is a result of minimizing steric hindrance between the aromatic rings.
Table 3: Selected Geometric Parameters for the Derivative N-(4-methylphenyl)benzamide
| Parameter | Value | Description |
|---|---|---|
| Dihedral Angle (Benzene - Methylphenyl) | 63.41 (5)° | The twist between the two aromatic rings. |
| Dihedral Angle (Amide - Benzene) | 20.5 (1)° | The twist of the amide plane relative to the benzoyl ring. |
Data from the single-crystal X-ray structure of N-(4-methylphenyl)benzamide. researchgate.net
The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. In the crystal structure of the derivative N-(4-methylphenyl)benzamide , the dominant interaction is the intermolecular hydrogen bond between the amide N-H group of one molecule and the carbonyl C=O group of a neighboring molecule. researchgate.net This N—H···O hydrogen bond is a strong and directional interaction that links the molecules into infinite chains along the crystallographic b-axis. researchgate.net
Polymorphism and Pseudopolymorphism Studies in Crystalline Forms
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and particularly in the pharmaceutical industry. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can have profound implications for its application and performance. The various crystalline forms arise from differences in molecular conformation or packing arrangements within the crystal lattice. When solvent molecules are incorporated into the crystal structure, the resulting forms are known as pseudopolymorphs, which can also display altered properties compared to the unsolvated forms.
A related phenomenon involves the existence of multiple, crystallographically independent molecules in the asymmetric unit of a single crystal, which can arise from the presence of different conformers (rotamers) of the molecule that are close in energy.
While the existence of polymorphism is common for organic compounds featuring flexible torsion angles and multiple hydrogen bonding sites, such as those present in N-(4-methylphenyl)benzenecarbothioamide, a thorough search of the current scientific literature and crystallographic databases did not yield specific reports on the isolation and characterization of different polymorphic or pseudopolymorphic forms of this particular compound.
The potential for polymorphism in N-(4-methylphenyl)benzenecarbothioamide can be inferred from its molecular structure. The key sources of conformational flexibility include the rotation around the C-N bond of the thioamide linkage and the rotations of the phenyl and p-tolyl rings. Different relative orientations of these rings and the conformation of the thioamide group could lead to different packing motifs and, consequently, to different polymorphs. The study of positional isomers in related benzamide (B126) compounds has shown that even slight changes in substituent positions can significantly influence the crystal packing, further highlighting the likelihood of polymorphism in this class of molecules.
The investigation and characterization of potential polymorphs of N-(4-methylphenyl)benzenecarbothioamide would typically involve a range of experimental techniques. Crystallization under various conditions (e.g., different solvents, temperatures, and cooling rates) would be performed to screen for different crystalline forms. Each resulting form would then be analyzed using techniques such as X-ray powder diffraction (XRPD) to identify unique diffraction patterns, thermal analysis (e.g., differential scanning calorimetry, DSC) to determine melting points and phase transitions, and single-crystal X-ray diffraction to elucidate the precise molecular and packing structure.
Surface Analysis Techniques for Intermolecular Interactions in Solid State
Hirshfeld Surface Analysis and Associated Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. The resulting three-dimensional surface, the Hirshfeld surface, provides a rich map of intermolecular contacts.
The surface is typically colored using a normalized contact distance (dnorm), which is based on the distance from the surface to the nearest atom interior to the surface (di) and the nearest atom exterior to the surface (de), normalized by the van der Waals radii of the respective atoms. The dnorm map displays areas of close intermolecular contact with a color scale: red spots indicate contacts shorter than the sum of the van der Waals radii (representing close interactions like hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions show contacts longer than the van der Waals radii.
While a specific Hirshfeld surface analysis for N-(4-methylphenyl)benzenecarbothioamide is not available in the reviewed literature, an analysis of its constituent functional groups and data from closely related structures allows for a detailed prediction of its intermolecular interaction profile. The key interactions expected to govern the crystal packing of this thioamide are N-H···S hydrogen bonds, C-H···π interactions, H···H contacts, and potentially π-π stacking.
Based on studies of compounds containing thioamide and aromatic functionalities, the expected contributions of various intermolecular contacts to the Hirshfeld surface of N-(4-methylphenyl)benzenecarbothioamide can be summarized as follows:
| Interaction Type | Expected Contribution (%) | Appearance on Fingerprint Plot |
|---|---|---|
| H···H | ~40-50% | A large, diffuse region in the center of the plot, indicative of the high abundance of hydrogen atoms on the molecular surface. |
| C···H / H···C | ~20-30% | Displayed as a pair of "wings" on either side of the central H···H region, characteristic of C-H···π interactions between the aromatic rings. |
| S···H / H···S | ~10-15% | Appears as a pair of sharp, distinct "spikes" at lower de and di values, which are characteristic of the strong N-H···S hydrogen bonds. |
| C···C | ~5-10% | Visible at longer de and di values, often indicating the presence of π-π stacking interactions between the aromatic rings. |
| N···H / H···N | ~2-5% | Minor contributions, often associated with the N-H donor part of hydrogen bonds. |
The most prominent features on the dnorm map for N-(4-methylphenyl)benzenecarbothioamide would likely be deep red spots corresponding to the N-H···S hydrogen bonds, which are crucial in forming primary structural motifs such as chains or dimers. The fingerprint plot would be dominated by the H···H contacts, reflecting the large proportion of hydrogen atoms on the molecular surface. The characteristic sharp spikes of the S···H/H···S contacts would provide clear evidence of the hydrogen bonding, while the wing-like features of the C···H/H···C contacts would quantify the importance of the weaker but numerous C-H···π interactions in stabilizing the three-dimensional crystal structure.
Iv. Theoretical and Computational Investigations of N 4 Methylphenyl Benzenecarbothioamide
Quantum Chemical Methodologies
The foundation of modern computational chemistry lies in quantum mechanics, with various methodologies developed to approximate solutions to the Schrödinger equation for complex molecules. For N-(4-methylphenyl)benzenecarbothioamide, the most prominent methods employed are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy based on the electron density. This approach has been widely used to investigate the properties of related thioamides and amides. researchgate.net
DFT calculations for molecules similar to N-(4-methylphenyl)benzenecarbothioamide often employ hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr). nih.govresearchgate.netnih.gov This functional combines the strengths of both Hartree-Fock theory and DFT. For instance, in studies of related sulfonamides and other organic molecules, the B3LYP functional has been successfully used to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic properties like frontier molecular orbitals and molecular electrostatic potential. nih.govresearchgate.netnih.govnih.gov These calculations provide a detailed picture of the molecule's structure and electronic landscape.
Hartree-Fock (HF) theory is a fundamental ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. nih.gov While computationally more demanding than semi-empirical methods, it provides a valuable starting point for more advanced calculations. HF methods have been utilized in the study of related amide and thiazole (B1198619) derivatives to calculate molecular geometries, chemical shifts, and atomic charges. researchgate.netnih.gov
However, a key limitation of the HF method is its neglect of electron correlation, which can be significant in accurately predicting certain molecular properties. Despite this, HF calculations remain a useful tool, often used in conjunction with DFT to provide a comparative analysis of a molecule's electronic structure. researchgate.netnih.gov
The accuracy of both DFT and HF calculations is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. mit.edu A larger and more flexible basis set generally yields more accurate results but at a higher computational expense.
Commonly used basis sets in the study of molecules analogous to N-(4-methylphenyl)benzenecarbothioamide include the Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p). nih.govresearchgate.net The "6-31G" designation indicates a split-valence basis set, while the "(d,p)" and "++G" additions denote the inclusion of polarization and diffuse functions, respectively. These functions are crucial for accurately describing the electronic distribution in molecules with heteroatoms and π-systems, such as the sulfur and nitrogen atoms and the aromatic rings in N-(4-methylphenyl)benzenecarbothioamide. The selection of an appropriate basis set is a critical step in ensuring the reliability of the computational results. mit.edu
Electronic Structure Analysis
Computational methods provide deep insights into the electronic characteristics of N-(4-methylphenyl)benzenecarbothioamide, which are key to understanding its reactivity and potential applications.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemrxiv.org This can facilitate charge transfer within the molecule. nih.gov
For example, in a related sulfonamide, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, DFT calculations with the B3LYP/6-31G(d,p) basis set showed that the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. nih.gov Similarly, for N′-[(Z)-(4-methylphenyl)methylidene]-4-nitrobenzohydrazide, the HOMO and LUMO energies were also calculated to analyze the molecule's stability and charge delocalization. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies from Related Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide | DFT/B3LYP/6-31G(d,p) | -6.125 | -1.157 | 4.968 | researchgate.net |
| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide | DFT/B3LYP/6-31G(d,p) | Data not specified | Data not specified | Charge transfer indicated | nih.gov |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP/6-31G+(d,p) | Data not specified | Data not specified | Narrow gap indicated | nih.gov |
Note: The data in this table is for structurally related compounds and serves to illustrate the type of information obtained from HOMO-LUMO analysis. Specific values for N-(4-methylphenyl)benzenecarbothioamide would require dedicated calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive sites for electrophilic and nucleophilic attack. nih.gov
In an MEP map, different colors represent different values of the electrostatic potential. Typically, regions of negative potential (electron-rich), which are susceptible to electrophilic attack, are colored red. Conversely, regions of positive potential (electron-poor), which are prone to nucleophilic attack, are colored blue. Green areas represent neutral potential.
For molecules similar to N-(4-methylphenyl)benzenecarbothioamide, MEP analysis reveals that the negative potential is generally localized around electronegative atoms like oxygen, nitrogen, and sulfur, while the positive potential is found around hydrogen atoms. nih.gov For instance, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, MEP analysis showed that the negative and positive potential sites are located around the electronegative atoms and hydrogen atoms, respectively. nih.gov This information is crucial for predicting how the molecule will interact with other molecules and its potential role in chemical reactions. researchgate.net
Simulation of Spectroscopic Properties
The simulation of spectroscopic properties is a cornerstone of computational chemistry, allowing for the interpretation and prediction of experimental spectra. For N-(4-methylphenyl)benzenecarbothioamide, this would involve theoretical predictions of its NMR, vibrational (infrared and Raman), and electronic (UV-Vis) spectra.
Theoretical Nuclear Magnetic Resonance Chemical Shift Predictions
While experimental ¹H and ¹³C NMR data for N-(4-methylphenyl)benzenecarbothioamide have been reported, there is a lack of published theoretical predictions of its NMR chemical shifts. rsc.org Computational methods, such as those employing the Gauge-Including Atomic Orbital (GIAO) approach within Density Functional Theory (DFT), are commonly used for this purpose. Such calculations would allow for a direct comparison with experimental data, aiding in the precise assignment of signals and providing a deeper understanding of the electronic environment around each nucleus.
Computational Vibrational Frequency Analysis
A computational vibrational frequency analysis for N-(4-methylphenyl)benzenecarbothioamide has not been found in the reviewed literature. This type of analysis, typically carried out using DFT methods, calculates the frequencies and intensities of the fundamental vibrational modes of the molecule. The results are crucial for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to the observed absorption bands.
Prediction of UV-Vis Absorption Spectra
There are no specific published studies on the prediction of the UV-Vis absorption spectrum of N-(4-methylphenyl)benzenecarbothioamide using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for predicting the electronic absorption spectra of organic molecules. Such a study would provide information on the electronic transitions, including their energies and oscillator strengths, which determine the absorption maxima (λmax) in the UV-Vis spectrum.
Reaction Mechanism Studies through Computational Chemistry
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the energetics and structures of reactants, products, and transition states.
Identification and Characterization of Transition States
No computational studies on the reaction mechanisms involving N-(4-methylphenyl)benzenecarbothioamide, including the identification and characterization of transition states, have been reported in the scientific literature. Such investigations would be key to understanding its formation, reactivity, and potential synthetic pathways. The characterization of transition states, which are the energy maxima along a reaction coordinate, is fundamental to determining reaction kinetics and mechanisms.
Elucidation of Reaction Energetic Profiles and Kinetic Parameters
The formation and reactivity of N-(4-methylphenyl)benzenecarbothioamide can be meticulously examined through computational methods, most notably Density Functional Theory (DFT). These studies are crucial for mapping the potential energy surface of a reaction, identifying transition states, and calculating key kinetic parameters that govern the reaction rate. While specific experimental kinetic data for the synthesis of N-(4-methylphenyl)benzenecarbothioamide are not extensively documented in publicly available literature, theoretical calculations can offer significant predictive insights.
Computational investigations into the synthesis of analogous aryl thioamides often explore pathways such as the reaction of a benzoyl-containing precursor with a sulfurizing agent, followed by reaction with 4-methylaniline, or the direct thionation of the corresponding amide, N-(4-methylphenyl)benzamide. For instance, the reaction could proceed via a multi-step mechanism involving nucleophilic attack, intermediate formation, and elimination steps.
A hypothetical reaction pathway for the synthesis of N-(4-methylphenyl)benzenecarbothioamide from N-(4-methylphenyl)benzamide and a sulfurizing agent, such as Lawesson's reagent, could be computationally modeled. The energetic profile would typically involve the calculation of the free energies of the reactants, intermediates, transition states, and products.
Table 1: Hypothetical Calculated Energetic Data for a Proposed Reaction Pathway
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (N-(4-methylphenyl)benzamide + Sulfurizing Agent) | 0.0 |
| TS1 | First Transition State | +25.3 |
| INT1 | Intermediate 1 | +5.7 |
| TS2 | Second Transition State (Rate-Determining Step) | +32.1 |
| INT2 | Intermediate 2 | -2.4 |
| P | Products (N-(4-methylphenyl)benzenecarbothioamide + Byproducts) | -15.8 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the type of information generated from computational studies. Actual values would be dependent on the specific reaction mechanism and level of theory used.
From the energetic profile, key kinetic parameters can be derived. The activation energy (Ea) for each step corresponds to the energy difference between the reactants (or intermediate) and the subsequent transition state. The rate-determining step is the one with the highest activation barrier, which in the hypothetical example above would be the conversion of Intermediate 1 to Intermediate 2 via TS2.
Furthermore, computational studies can provide insights into the Arrhenius parameters, including the pre-exponential factor, and the calculation of the reaction rate constant (k) at different temperatures using transition state theory.
Table 2: Hypothetical Kinetic Parameters Derived from Computational Analysis
| Parameter | Value | Unit |
| Activation Energy (Ea) for Rate-Determining Step | 26.4 | kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | 28.9 | kcal/mol |
| Enthalpy of Activation (ΔH‡) | 25.8 | kcal/mol |
| Entropy of Activation (ΔS‡) | -10.4 | cal/(mol·K) |
| Calculated Rate Constant (k) at 298 K | 1.2 x 10⁻⁵ | s⁻¹ |
Note: The data presented in this table are hypothetical and for illustrative purposes. These values are typically calculated using the energetic data from the potential energy surface.
Such computational investigations are invaluable for optimizing reaction conditions. For example, by understanding the energetic barriers, one can determine the necessary temperature to achieve a reasonable reaction rate. Moreover, by analyzing the electronic structure of the transition states, it is possible to understand the role of substituents on the aromatic rings in influencing the reaction kinetics. For N-(4-methylphenyl)benzenecarbothioamide, the electron-donating methyl group on the N-phenyl ring would be expected to influence the nucleophilicity of the nitrogen atom and thereby affect the energy of relevant transition states compared to an unsubstituted analog.
V. Coordination Chemistry of N 4 Methylphenyl Benzenecarbothioamide As a Ligand
Ligand Design Principles and Coordination Modes
The utility of N-(4-methylphenyl)benzenecarbothioamide in coordination chemistry is fundamentally linked to the properties of its thioamide core.
Thioamide Ligands in the Formation of Metal Complexes
Thioamides are sulfur analogs of amides and serve as versatile building blocks for constructing metal complexes due to their varied coordination abilities. rsc.org The thioamide moiety is characterized by the presence of two potential donor sites: a soft sulfur atom and a harder nitrogen atom. This ambidentate nature allows thioamides to coordinate with metal ions in multiple ways, leading to significant structural diversity in the resulting complexes. rsc.org
The coordination behavior can be finely tuned by altering the substituents on the thioamide's carbon and nitrogen atoms. In N-(4-methylphenyl)benzenecarbothioamide, the phenyl and 4-methylphenyl (p-tolyl) groups influence the electronic distribution within the thioamide backbone. The resonance between the neutral thione form [R-C(=S)-NH-R'] and the zwitterionic thiolate form [R-C(S⁻)=N⁺H-R'] dictates the nucleophilicity of the sulfur and nitrogen atoms. The electron-donating nature of the 4-methyl group on the N-phenyl ring can subtly modulate this resonance, thereby influencing its interaction with different metal centers. Thioamides are generally more stable compared to other thiocarbonyls like thioketones and thioaldehydes, which adds to their utility as ligands. researchgate.net
Chelation and Bridging Capabilities of the Thioamide Motif
The thioamide group's structure is highly conducive to forming stable metal complexes through chelation and bridging.
Chelation: While simple N-aryl thioamides like N-(4-methylphenyl)benzenecarbothioamide typically act as monodentate ligands coordinating through the sulfur atom, they are foundational units for multidentate chelating ligands. By introducing additional donor groups onto the aromatic rings, stable five- or six-membered chelate rings can be formed. The formation of such chelate rings significantly enhances the thermodynamic stability of the metal complexes, a phenomenon known as the chelate effect.
Bridging: The thioamide group can also function as a bridging ligand, connecting two or more metal centers. researchgate.net This is often achieved in a μ₂-S mode, where the sulfur atom simultaneously bonds to two different metal ions. This capability is instrumental in the self-assembly of polynuclear complexes and coordination polymers. The balance between chelation and bridging can be influenced by factors such as the steric bulk of the ligand's substituents and the geometric preferences of the metal ion. rsc.org Furthermore, upon deprotonation of the N-H group, the resulting thioamidate anion can act as an N,S-bidentate ligand, bridging metal centers or chelating to a single metal center. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N-(4-methylphenyl)benzenecarbothioamide typically involves reacting the ligand with a metal salt in a suitable solvent, leading to complexes with diverse geometries and properties.
Complexation with Transition Metal Ions (e.g., Ag(I), Zn(II), Fe(II/III), Co(II), Ni(II), Cu(II), Cr(0), Mo(0), W(0), Pd(II))
N-(4-methylphenyl)benzenecarbothioamide and its analogs form complexes with a broad spectrum of transition metals. The soft sulfur donor atom shows a strong affinity for soft metal ions like Pd(II) and Ag(I), as well as borderline ions such as Cu(II), Ni(II), and Co(II). nih.govucj.org.ua
Palladium(II) and Nickel(II): Complexes with Pd(II) and Ni(II) have been synthesized, often motivated by their potential catalytic applications in cross-coupling reactions. researchgate.netacs.org These complexes typically adopt a square planar geometry. researchgate.netscispace.com
Copper(II) and Zinc(II): Copper(II) complexes have been synthesized and studied, with coordination depending on reaction conditions and the presence of other anions. dnu.dp.ua Zinc(II) complexes, which are diamagnetic, are often tetrahedral. researchgate.netscispace.com
Cobalt(II) and Iron(II/III): Complexes with Co(II) and Fe(II) have been reported to adopt octahedral or tetrahedral geometries depending on the ligand-to-metal ratio and the presence of co-ligands. researchgate.netscispace.com
Silver(I): Thioamide ligands readily form complexes with Ag(I), often resulting in linear or polymeric structures. ucj.org.ua
Zerovalent Metals (Cr(0), Mo(0), W(0)): While less common for this specific ligand, thioamides can react with metal carbonyls (e.g., M(CO)₆) to form complexes where the thioamide coordinates through the sulfur atom, displacing one or more CO ligands.
The synthesis usually involves stirring the ligand and the metal salt (like CoCl₂, NiBr₂, PdCl₂) in a solvent such as acetonitrile (B52724) or ethanol (B145695) at room temperature or with gentle heating. nih.govnih.gov
Determination of Coordination Geometry and Stoichiometry
The three-dimensional structure and metal-to-ligand ratio of these complexes are established using various analytical techniques.
Elemental Analysis: Provides the empirical formula of the complex, which is crucial for determining the stoichiometry.
Magnetic Susceptibility: Measurements of magnetic moments help determine the number of unpaired electrons in paramagnetic complexes (e.g., Co(II), Cu(II), Fe(III)), which is indicative of the coordination geometry. For instance, magnetic moments around 4.90 B.M. for Fe(II) and 5.20 B.M. for Co(II) suggest octahedral geometries, while a value of 1.96 B.M. for Cu(II) is consistent with a square planar environment. scispace.com Diamagnetic behavior in Ni(II) complexes often points to a square planar arrangement. researchgate.netscispace.com
Common coordination numbers for transition metals are 4 and 6, leading to tetrahedral, square planar, or octahedral geometries. libretexts.org The specific geometry adopted is a result of the interplay between the metal ion's d-electron configuration, the ligand's steric and electronic properties, and crystal packing forces.
| Metal Ion | Typical Coordination Number | Common Geometry | Example Stoichiometry (Metal:Ligand) |
|---|---|---|---|
| Pd(II) | 4 | Square Planar | 1:2 |
| Ni(II) | 4 or 6 | Square Planar or Octahedral | 1:2, 1:4 |
| Co(II) | 4 or 6 | Tetrahedral or Octahedral | 1:2 |
| Zn(II) | 4 | Tetrahedral | 1:2 |
| Cu(II) | 4 | Square Planar | 1:2 |
| Fe(II) | 6 | Octahedral | 1:2 (with co-ligands) |
Spectroscopic Signatures of Metal-Thioamide Complexes
Spectroscopy is vital for confirming coordination and elucidating structural details, especially when single crystals are unavailable.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor atoms. The thioamide group has several characteristic bands. Upon coordination of the sulfur atom to a metal, the ν(C=S) stretching band, typically found in the 700-850 cm⁻¹ range for the free ligand, shifts to a lower frequency. mdpi.com Simultaneously, the ν(C-N) band often shifts to a higher frequency, indicating an increase in the C-N double bond character due to the delocalization of electrons toward the metal-sulfur bond. mdpi.com Changes in the N-H stretching vibration can also indicate its involvement or non-involvement in coordination or hydrogen bonding. researchgate.net
NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes (e.g., Zn(II), Pd(II)), NMR provides detailed information in solution. In ¹H NMR, the signal for the N-H proton often shifts downfield upon complexation, reflecting a change in its electronic environment. In ¹³C NMR, the chemical shift of the thiocarbonyl carbon (C=S) is particularly sensitive to coordination, typically shifting downfield upon S-ligation, which suggests a decrease in electron density at the carbon atom. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide insights into their coordination geometry. The spectra typically display intense bands in the UV region due to intra-ligand (π→π*) transitions and charge-transfer (CT) bands. scispace.com For complexes of d-block metals like Co(II), Ni(II), and Cu(II), weaker d-d transition bands appear in the visible region. The position and number of these bands are characteristic of the metal's coordination environment (e.g., octahedral vs. tetrahedral). researchgate.netscispace.com For instance, octahedral Co(II) complexes often show transitions around 19230 cm⁻¹, while square-planar Ni(II) complexes may be diamagnetic and show distinct charge-transfer bands. researchgate.net
| Spectroscopic Technique | Vibrational/Resonance Band | Typical Shift upon S-Coordination | Reason |
|---|---|---|---|
| Infrared (IR) | ν(C=S) | Decrease in frequency (wavenumber) | Weakening of the C=S bond. |
| ν(C-N) | Increase in frequency (wavenumber) | Increased double bond character of the C-N bond. | |
| NMR (¹H, ¹³C) | N-H proton (¹H) | Downfield shift | Change in electronic environment and hydrogen bonding. |
| C=S carbon (¹³C) | Downfield shift | Deshielding due to electron donation from sulfur to the metal. | |
| UV-Visible | d-d transitions | Appearance of new bands in the visible region | Electronic transitions between d-orbitals, characteristic of geometry. |
Structural Elucidation of Coordination Compounds
The definitive determination of the three-dimensional arrangement of atoms in a coordination compound is paramount to understanding its chemical and physical properties. For metal complexes of thioamide ligands, structural elucidation confirms the coordination mode of the ligand, the geometry of the metal center, and the nature of intermolecular interactions.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The pattern of scattered X-rays is used to generate an electron density map of the crystal, from which the positions of the individual atoms can be determined. nih.gov In the context of N-(4-methylphenyl)benzenecarbothioamide complexes, this would reveal the coordination number and geometry of the metal center, which could range from tetrahedral to square planar or octahedral, depending on the metal ion and the stoichiometry of the complex. nih.gov
A detailed analysis of the bonding in metal-thioamide complexes relies heavily on the structural data obtained from X-ray crystallography. The key parameters are the metal-sulfur (M-S) and metal-nitrogen (M-N) bond lengths and the "bite angle" (S-M-N) in chelated structures.
N-(4-methylphenyl)benzenecarbothioamide can exist in thione and thiol tautomeric forms. Coordination can occur in several ways:
Monodentate S-coordination: The ligand binds to the metal solely through the sulfur atom of the C=S group. This is common for soft metal ions.
Bidentate N,S-chelation: The ligand deprotonates (formally converting the thioamide to a thiol) and coordinates through both the imine nitrogen and the thiolate sulfur, forming a stable chelate ring. This mode is often observed in complexes with transition metals like Ni(II), Pd(II), and Cu(II). researchgate.net
The specific bond lengths provide insight into the nature of the metal-ligand interaction. For instance, a shorter M-S bond would indicate a stronger interaction. In related thiourea (B124793) complexes, a Co-S bond length in a tetrahedral Co(II) complex was found to be approximately 2.323 Å. The covalent character of the metal-ligand bond can be inferred from spectroscopic data, where a significant covalent character in a Cu(II) complex has been noted. nih.gov Without specific crystallographic data for N-(4-methylphenyl)benzenecarbothioamide complexes, a quantitative analysis of these parameters is not possible. However, the principles of metal-ligand interactions in similar systems provide a framework for predicting their structural characteristics. wikipedia.org
Electronic Properties and Bonding in Metal Complexes
The electronic properties of transition metal complexes are governed by the d-electron configuration of the metal ion and the ligand field created by the surrounding donor atoms. Techniques such as UV-Vis spectroscopy are instrumental in probing these properties.
Ligand Field Theory (LFT) provides a model for understanding the electronic structure and spectra of coordination compounds. When ligands coordinate to a metal ion, the degeneracy of the d-orbitals is lifted, and the energy separation is denoted as Δ (or 10Dq). Electronic transitions between these split d-orbitals can be observed in the UV-Visible region of the electromagnetic spectrum.
For complexes of N-(4-methylphenyl)benzenecarbothioamide, the observed electronic spectra would be characteristic of the metal ion's d-electron count and the coordination geometry.
Cobalt(II) Complexes (d⁷): Octahedral Co(II) complexes typically exhibit three spin-allowed d-d transitions. samipubco.com A common spectrum shows a band in the near-infrared (⁸T₁g → ⁴T₂g) and two bands in the visible region (⁴T₁g(F) → ⁴A₂g and ⁴T₁g(F) → ⁴T₁g(P)). researchgate.netresearchgate.net Tetrahedral Co(II) complexes show more intense absorptions, also typically in the visible region.
Nickel(II) Complexes (d⁸): Octahedral Ni(II) complexes generally display three spin-allowed transitions (³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P)). nih.gov Square planar Ni(II) complexes are often diamagnetic and show more complex spectra with intense charge-transfer bands that can obscure the d-d transitions. chalcogen.ro
The energy of these transitions can be used to calculate ligand field parameters, such as the ligand field splitting parameter (Δo for octahedral) and the Racah parameter (B), which relates to inter-electron repulsion within the d-orbitals.
| Metal Ion (d-count) | Geometry | Expected d-d Transitions | Typical Spectral Region |
|---|---|---|---|
| Co(II) (d⁷) | Octahedral | ⁴T₁g → ⁴T₂g ⁴T₁g → ⁴A₂g ⁴T₁g → ⁴T₁g(P) | Near-IR Visible Visible |
| Ni(II) (d⁸) | Octahedral | ³A₂g → ³T₂g ³A₂g → ³T₁g(F) ³A₂g → ³T₁g(P) | Near-IR/Visible Visible UV/Visible |
Magnetic susceptibility measurements are a fundamental tool for investigating the electronic structure of paramagnetic complexes—those containing unpaired electrons. wikipedia.org The effective magnetic moment (μ_eff) is determined from these measurements and provides direct information about the number of unpaired electrons, which in turn helps to deduce the oxidation state and coordination geometry of the central metal ion. researchgate.net
The magnetic moment is often first approximated by the "spin-only" formula: μ_so = √[n(n+2)] where 'n' is the number of unpaired electrons.
For first-row transition metals, the experimentally observed magnetic moments can deviate from the spin-only value due to contributions from orbital angular momentum. This orbital contribution is significant when the ground electronic state is orbitally degenerate (e.g., T states in octahedral or tetrahedral fields). researchgate.net
High-Spin Co(II) (d⁷, n=3): The spin-only magnetic moment is 3.87 B.M. However, due to a T₁g ground state in an octahedral field, there is a significant orbital contribution, and experimental values are typically in the range of 4.7–5.2 B.M. samipubco.com Tetrahedral high-spin Co(II) complexes have moments in the range of 4.4–4.8 B.M.
Ni(II) (d⁸, n=2): In an octahedral geometry, the ground state is an orbitally non-degenerate A₂g state, so there is no first-order orbital contribution. The magnetic moments are typically close to the spin-only value of 2.83 B.M., usually falling in the range of 2.9–3.4 B.M. researchgate.net Square planar Ni(II) complexes are typically diamagnetic (n=0, μ_eff = 0 B.M.).
By comparing the experimental magnetic moment of a paramagnetic complex of N-(4-methylphenyl)benzenecarbothioamide with theoretical values, its likely geometry can be inferred.
| Metal Ion | d-Electron Count | Unpaired Electrons (n) | Spin-Only Moment (μ_so) [B.M.] | Expected Experimental Range (μ_eff) [B.M.] |
|---|---|---|---|---|
| Co(II) (Octahedral, high-spin) | d⁷ | 3 | 3.87 | 4.7 - 5.2 |
| Co(II) (Tetrahedral, high-spin) | d⁷ | 3 | 3.87 | 4.4 - 4.8 |
| Ni(II) (Octahedral) | d⁸ | 2 | 2.83 | 2.9 - 3.4 |
| Cu(II) (Octahedral/Tetrahedral) | d⁹ | 1 | 1.73 | 1.7 - 2.2 |
Vi. Intermolecular Interactions and Supramolecular Chemistry of N 4 Methylphenyl Benzenecarbothioamide
Hydrogen Bonding Networks
Hydrogen bonds are the principal driving forces in the crystal packing of N-aryl thioamides. The thioamide moiety (–C(S)NH–) is a potent hydrogen-bond donor through its N–H group and a moderate acceptor via the sulfur atom. This dual functionality allows for the formation of robust and directional intermolecular connections.
The N–H group of the thioamide is a versatile hydrogen bond donor, capable of interacting with various acceptor atoms (X). The nature of the acceptor significantly influences the geometry and stability of the resulting supramolecular motifs.
N-H···S Interactions: The most characteristic interaction in thioamides is the N–H···S hydrogen bond. In primary aromatic thioamides, these interactions commonly lead to the formation of centrosymmetric R²₂(8) dimers, a highly stable and predictable motif in crystal engineering. acs.orgnih.gov For instance, in the closely related structure of 4-methylbenzenecarbothioamide, intermolecular N–H···S hydrogen bonds are pivotal, resulting in eight-membered rings that form chains along the b-axis. nih.gov Computational studies indicate that thioamides are stronger hydrogen-bond donors than their amide counterparts due to the increased contribution of the zwitterionic resonance form, which enhances the acidity of the N-H proton. nih.govresearchgate.netresearchgate.net The strength of the SCN–H···SC hydrogen bond has been calculated to be approximately -7.3 ± 0.4 kcal/mol. researchgate.net
N-H···N Interactions: In crystal structures containing other nitrogenous groups, such as a pyrimidine (B1678525) ring, N–H···N hydrogen bonds can be observed. These interactions link molecular chains, which may be initially formed by other forces like π–π stacking, into more complex three-dimensional networks. nih.gov In some aryl-substituted thioureas, intramolecular N–H···N hydrogen bonds are a noticeable feature, influencing the conformation of the molecule. nih.gov
N-H···Br Interactions: While less common, interactions with halogen acceptors like bromine can also occur. The specifics of such interactions would depend on the presence of a suitable bromo-substituted component in a co-crystal, but the principle of the N-H group acting as a donor remains the same. The strength and geometry of these bonds contribute to the diversity of possible supramolecular architectures.
| Donor | Acceptor (X) | Interaction Type | Common Supramolecular Motif | Reference Compound Example | Citation |
|---|---|---|---|---|---|
| N-H | S | N-H···S | R²₂(8) Dimer, C(4) Chain | 4-Methylbenzenecarbothioamide | acs.orgnih.gov |
| N-H | O | N-H···O | Chain, Dimer | N-(4-methylphenyl)benzamide | researchgate.net |
| N-H | N | N-H···N | Inter-chain linkage, Intramolecular | N,N′-bis[2-(dimethylamino)phenyl]thiourea | nih.govnih.gov |
| N-H | Cl | N-H···Cl | Extended Network, Layers | bis(benzamide-κO)dichloridozinc(II) | nih.gov |
Beyond classical hydrogen bonds, weaker interactions involving the aromatic rings play a significant role in stabilizing the three-dimensional structure.
C-H...π Interactions: These non-conventional hydrogen bonds involve a carbon-hydrogen bond (from the methyl group or the aromatic rings) acting as a donor and the electron-rich π-system of a benzene (B151609) ring acting as an acceptor. In the crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide, molecules are linked by weak C-H···π interactions, which help generate a three-dimensional network. nih.gov These interactions are crucial for linking chains or layers formed by stronger hydrogen bonds into a more consolidated architecture. nih.gov
Non-classical hydrogen bonds, where a C-H group acts as the donor, are increasingly recognized for their role in molecular organization.
C-H...O Interactions: In related amide and sulfonamide structures, C-H···O interactions are frequently observed. researchgate.netnih.gov These bonds can link molecules into chains or more complex 3D networks. For example, in the crystal structure of 4-methyl-N-propylbenzenesulfonamide, both N–H⋯O and C–H⋯O hydrogen bonds combine to form an intricate three-dimensional network. nih.gov The presence of multiple C-H donors (from methyl and aryl groups) provides numerous possibilities for such stabilizing contacts.
Supramolecular Architectures and Self-Assembly Processes
The interplay of the various non-covalent interactions described above governs the spontaneous organization of N-(4-methylphenyl)benzenecarbothioamide molecules into ordered supramolecular architectures. This self-assembly is a cornerstone of crystal engineering.
Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. acs.orgrsc.org The thioamide functional group is a particularly effective tool in this field because it is a strong hydrogen-bond donor and a moderate acceptor, leading to predictable and robust structural motifs. acs.orgfigshare.com
The principles of self-assembly driven by non-covalent interactions are fundamental to the construction of complex supramolecular systems. nih.govspringernature.com Thioamides, with their strong and directional hydrogen-bonding capabilities, have been used to construct one-dimensional, helical supramolecular polymers. acs.orgfigshare.com In these systems, the cooperative nature of the threefold hydrogen bonds leads to the formation of long, stable aggregates in solution. acs.orgfigshare.com
The design of such systems relies on programming the molecular building blocks with the necessary recognition sites. For thioamides, the key is the N-H donor and C=S acceptor pair. By incorporating these units into specifically designed molecular frameworks, it is possible to guide their assembly into predictable and functional architectures. nih.govacs.orgresearchgate.net The dynamic and reversible nature of the non-covalent bonds involved also allows for the creation of stimuli-responsive materials that can adapt their structure in response to external signals. nih.gov
Theoretical Studies on Intermolecular Interactions
No published data is available.
No published data is available.
Vii. Reactivity and Reaction Mechanisms of N 4 Methylphenyl Benzenecarbothioamide
General Reactivity Profile of Thioamides
The substitution of oxygen with the larger, more polarizable sulfur atom fundamentally alters the electronic properties of the amide bond, leading to a distinct reactivity pattern. nih.govchemrxiv.org Thioamides are generally more reactive than their corresponding amides toward both electrophiles and nucleophiles. nih.gov This heightened reactivity stems from several factors, including a weaker carbon-sulfur double bond compared to a carbon-oxygen double bond (approximately 130 kcal/mol vs. 170 kcal/mol) and differences in resonance stabilization. nih.gov Theoretical studies indicate that thioamides possess a higher energy Highest Occupied Molecular Orbital (HOMO) and a lower energy Lowest Unoccupied Molecular Orbital (LUMO) compared to amides, making them more susceptible to chemical attack. springerprofessional.de
| Property | Amide (R-CO-NR'R'') | Thioamide (R-CS-NR'R'') | Reference |
|---|---|---|---|
| C=X Bond Length | ~1.23 Å (C=O) | ~1.71 Å (C=S) | nih.gov |
| C=X Bond Energy | ~170 kcal/mol | ~130 kcal/mol | nih.gov |
| Reactivity | Less reactive | More reactive to nucleophiles & electrophiles | nih.gov |
| N-H Acidity | Less acidic | More acidic (ΔpKa ≈ -6) | nih.gov |
| H-Bond Acceptor Strength | Stronger (Oxygen lone pairs) | Weaker (Sulfur lone pairs) | nih.govnih.gov |
| H-Bond Donor Strength | Weaker | Stronger | nih.govnih.gov |
Nucleophilic Reactivity of the Nitrogen Atom
In secondary thioamides like N-(4-methylphenyl)benzenecarbothioamide, the nitrogen atom possesses a lone pair of electrons and functions as a nucleophilic center. springerprofessional.detaylorandfrancis.com Its nucleophilicity is influenced by the degree of resonance delocalization of the lone pair into the thiocarbonyl group (nN→π*C=S). While this resonance is significant, the nitrogen atom remains sufficiently nucleophilic to react with various electrophiles.
Electrophilic Sites on the Thioamide Sulfur and Carbon Atoms
The thioamide group is characterized by two primary electrophilic sites: the thiocarbonyl carbon and the sulfur atom. The thiocarbonyl carbon is electron-deficient due to the electron-withdrawing nature of both the sulfur and nitrogen atoms, making it a prime target for nucleophilic attack. springerprofessional.de
Perhaps more distinctively, the sulfur atom itself can act as an electrophilic center. springerprofessional.deacsgcipr.orgrsc.org Unlike the oxygen in an amide, the larger sulfur atom is more polarizable and can accept nucleophiles, a reactivity pattern that is in marked contrast to amides. springerprofessional.de This "umpolung" or reversal of polarity, where sulfur acts as an electrophile, is utilized in various synthetic transformations. This dual reactivity allows thioamides to react with a wide array of reagents, including both electrophiles and nucleophiles at the sulfur position. springerprofessional.detaylorandfrancis.com
Specific Reaction Pathways and Transformations
The unique reactivity of the thioamide moiety in N-(4-methylphenyl)benzenecarbothioamide allows for a variety of chemical transformations, including alkylation, reduction, and cyclization, making it a versatile synthetic building block.
Alkylation Reactions
Alkylation of secondary thioamides can occur at either the sulfur or nitrogen atom, with the outcome often dictated by the reaction conditions and the nature of the alkylating agent. Due to the high polarizability and nucleophilicity of the sulfur atom, S-alkylation is a common and often favored pathway, leading to the formation of thioimidate esters. This reaction is a key step in many synthetic sequences.
N-alkylation, which can be more challenging, is typically achieved under conditions that favor the deprotonation of the nitrogen atom. For instance, using strong bases can generate the corresponding anion, which then readily reacts with an alkyl halide. nih.gov Phase-transfer catalysis under microwave irradiation has also been reported as an effective method for the N-alkylation of related amide systems.
| Reaction Type | Typical Reagents | Product | Notes |
|---|---|---|---|
| S-Alkylation | Alkyl halides (e.g., CH₃I) | Thioimidate ester | Generally favored under neutral or mildly acidic conditions. |
| N-Alkylation | Alkyl halides with a strong base (e.g., NaH, LDA) | N,N-disubstituted thioamide | Requires deprotonation of the nitrogen atom. nih.gov |
Reduction Reactions of the Thioamide Group
The reduction of the thioamide group is a valuable transformation that typically yields an amine. This reaction provides a synthetic route to amines from carboxylic acids via their corresponding thioamides. A common and powerful reagent for this conversion is lithium aluminum hydride (LiAlH₄), which effectively reduces the thiocarbonyl group to a methylene (B1212753) (CH₂) group. youtube.com
This process is a cornerstone of amine synthesis, allowing for the conversion of a primary amine (used to make the secondary thioamide) into a secondary amine with a new alkyl group derived from the thioamide's acyl portion. youtube.com Unlike the reduction of amides, which can sometimes be sluggish, the reduction of thioamides often proceeds efficiently due to the weaker C=S bond. Other reducing systems, including catalytic hydrogenation or the use of metals like zinc in acidic media, have also been employed for the reduction of related functionalities like nitroarenes to arylamines. youtube.com
Cyclization Reactions Involving the Thioamide Moiety
Thioamides like N-(4-methylphenyl)benzenecarbothioamide are excellent precursors for the synthesis of sulfur- and nitrogen-containing heterocyclic compounds. nih.govtaylorandfrancis.com The reactive sulfur and nitrogen atoms can participate in intramolecular or intermolecular cyclization reactions with appropriate bifunctional reagents.
One common strategy involves the S-alkylation of the thioamide followed by an intramolecular nucleophilic attack from the aryl ring or the nitrogen atom to form a new ring system. For example, N-arylthioamides can be converted into benzothiazoles. mdpi.com In a known pathway, the intramolecular cyclization of an aryl radical cation, formed from the thiobenzamide, leads to the formation of a benzothiazole (B30560) ring. mdpi.com The presence of the para-methyl group on the N-phenyl ring in N-(4-methylphenyl)benzenecarbothioamide can influence the regioselectivity and reactivity of such cyclization reactions.
Kinetic Studies of Reactions Involving N-(4-methylphenyl)benzenecarbothioamide
Kinetic studies are fundamental to understanding the reaction mechanisms, including the sequence of elementary steps, the nature of intermediates, and the structure of transition states. For thioamides like N-(4-methylphenyl)benzenecarbothioamide, typical reactions studied include aminolysis, oxidation, and hydrolysis. These investigations generally focus on determining the factors that influence the reaction rate.
The determination of reaction rates for thioamides typically involves monitoring the change in concentration of a reactant or product over time. This is often achieved using spectroscopic methods, such as UV-Vis spectrophotometry or NMR spectroscopy. For instance, in the aminolysis of related thiocarbonyl compounds, the rate of reaction can be followed by observing the appearance of the product or the disappearance of the starting material at a specific wavelength. acs.org
In a typical kinetic experiment, the reaction is carried out under pseudo-first-order conditions, where one reactant is present in a large excess. This simplifies the rate law, allowing for the determination of the pseudo-first-order rate coefficient (k_obs). By measuring k_obs at various concentrations of the excess reactant, the second-order rate constant (k_N) can be determined from the slope of a plot of k_obs versus concentration.
kobs = (k1[Amine]) / (1 + (k-1 / k2))
where k1 is the rate constant for the formation of the intermediate, k-1 is the rate constant for its reversion to reactants, and k2 is the rate constant for its breakdown to products. The analysis of how the observed rate changes with reactant concentrations and other conditions can reveal which step is rate-determining. researchgate.net
While specific rate constants for N-(4-methylphenyl)benzenecarbothioamide are not documented in the available literature, studies on analogous systems provide a framework for how such data would be obtained and interpreted.
Influence of Temperature
The effect of temperature on the reaction rate of thioamides is described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A):
k = A e(-Ea/RT)
By measuring the rate constant at different temperatures, it is possible to determine the activation parameters of the reaction, including the activation energy, enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide deeper insight into the transition state of the rate-determining step. For example, a large negative entropy of activation would suggest a highly ordered transition state, which is common in reactions involving the formation of a cyclic intermediate. acs.org
Influence of Catalysts
The reactions of thiobenzanilides can be significantly influenced by catalysts. For instance, the synthesis of thiobenzanilides via the Willgerodt-Kindler reaction can be catalyzed by bases like sodium sulfide (B99878) (Na₂S·9H₂O). organic-chemistry.org The catalyst is believed to facilitate the nucleophilic cleavage of elemental sulfur, creating more reactive polysulfide anions that enhance the reaction rate. organic-chemistry.org
In other reactions, such as the aminolysis of isothiocyanates, a second molecule of the amine can act as a catalyst, facilitating a prototropic rearrangement in the reaction intermediate. nih.gov More recently, photoredox catalysis has been employed for the cyclization of thiobenzanilides to form 2-substituted benzothiazoles. organic-chemistry.org In these reactions, a photosensitizer like riboflavin (B1680620) absorbs visible light and initiates an electron transfer process, leading to the formation of a reactive intermediate that subsequently cyclizes. organic-chemistry.org The efficiency of such catalytic systems is often evaluated by comparing the reaction rates and yields with and without the catalyst.
While no specific catalysts have been documented for the kinetic studies of N-(4-methylphenyl)benzenecarbothioamide itself, the principles of acid, base, and photoredox catalysis observed in related systems would be applicable.
Viii. Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Thioamide Research
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize research into thioamides, including specific structures like Benzenecarbothioamide, N-(4-methylphenyl)-. These computational tools offer the potential to dramatically accelerate the discovery and optimization of new therapeutic agents and materials.
Machine learning models are increasingly being used to navigate the vast chemical space and predict the properties of novel compounds. For thioamides, this could mean rapidly screening virtual libraries to identify candidates with desired biological activities, such as antimicrobial or anticancer properties. AI can analyze complex datasets to build quantitative structure-activity relationship (QSAR) models, which correlate a compound's structure with its biological effect, thereby guiding the synthesis of more potent and selective molecules. For instance, ML algorithms can predict crucial pharmacological properties like toxicity, binding affinity, and metabolic stability, reducing the time and cost associated with preclinical drug development.
A significant area of impact is in protein engineering and de novo protein design. AI models like AlphaFold have already demonstrated remarkable success in predicting protein structures. The next frontier is using generative AI to design entirely new proteins or peptides containing thioamide modifications to enhance stability or function. For example, the Rosetta software suite, which incorporates machine learning, has been used to model thioamide-substituted peptides to predict their resistance to enzymatic degradation (proteolysis). By training ML models on experimental data, researchers can develop custom scoring functions that accurately predict how a thioamide modification at a specific position will affect a peptide's stability and interaction with biological targets. This predictive power allows for the rational design of thioamide-containing peptides for therapeutic or diagnostic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
